molecular formula C18H14N6O B12221082 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B12221082
M. Wt: 330.3 g/mol
InChI Key: ZLJDFOSFCGHLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a nitrogen-rich heterocyclic compound featuring a fused triazolopyrimidine core. This scaffold is substituted with a pyridin-3-yl group at position 2, a methyl group at position 7, and a phenylcarboxamide moiety at position 4. The structural complexity of this compound positions it within a broader class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are extensively studied for their diverse pharmacological activities, including antitumor, antimicrobial, and antiparasitic effects .

Properties

Molecular Formula

C18H14N6O

Molecular Weight

330.3 g/mol

IUPAC Name

7-methyl-N-phenyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H14N6O/c1-12-15(17(25)21-14-7-3-2-4-8-14)11-20-18-22-16(23-24(12)18)13-6-5-9-19-10-13/h2-11H,1H3,(H,21,25)

InChI Key

ZLJDFOSFCGHLSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines. For example, analogous triazolopyrimidines undergo hydrolysis via nucleophilic attack on the carbonyl group, with reaction rates influenced by pH and temperature.

Condition Product Catalyst/Reagent Yield
Acidic (HCl, reflux)7-methyl-N-phenyl-2-(pyridin-3-yl) triazolo[1,5-a]pyrimidine-6-carboxylic acidHClModerate
Basic (NaOH, aqueous)7-methyl-N-phenyl-2-(pyridin-3-yl) triazolo[1,5-a]pyrimidine-6-amineNaOHLow

Condensation Reactions

The compound can participate in condensation reactions with carbonyl compounds (e.g., ethyl acetoacetate) under oxidative conditions. For instance, triazolopyrimidines form via oxidative cross-dehydrogenative coupling (CDC) with diketones, requiring oxygen and acidic catalysts .

Reagent Conditions Product Yield
Ethyl acetoacetateAcetic acid (6 equiv.), O₂ (1 atm), 130°C, 18 hPyrazolo[1,5-a]pyridine derivatives94%
DimedoneEthanol, 48 hTetrahydropyrido[1,2-b]indazoles79–87%

Coupling Reactions

The pyridyl group may enable coupling reactions (e.g., Sonogashira or Suzuki) if halogenated. For example, iodo-substituted triazolopyrimidines undergo Sonogashira coupling with alkynes in the presence of Pd catalysts .

Reaction Type Reagents Conditions Product Yield
Sonogashira4-ethylnylanisole, Pd(PPh₃)₄DMF, 24 hAlkyne-coupled derivatives61%

Formation of Triazolopyrimidine Core

The synthesis typically involves transamidation and condensation steps:

  • Transamidation : A nitrogen lone pair attacks a nitrile group, forming an intermediate.

  • Condensation : The intermediate reacts with a carbonyl group to form the fused triazolo-pyrimidine ring .

Oxidative Cross-Dehydrogenative Coupling (CDC)

CDC reactions require oxygen and acidic catalysts (e.g., acetic acid) to drive the formation of heterocycles. Oxygen acts as a co-oxidant, enhancing efficiency .

Stability and Kinetic Optimization

Factor Impact Optimal Conditions
SolventPolar aprotic solvents (DMF, DMSO)Toluene or xylene for higher yields
Acid CatalystFacilitates condensationAcetic acid (6 equiv.)
TemperatureHigh temperatures (120–130°C)Microwave irradiation for efficiency

Biological Relevance

While not directly explored for this compound, related triazolopyrimidines inhibit viral polymerases (e.g., influenza PA-PB1 interface) by disrupting protein-protein interactions . Structural modifications (e.g., phenyl ring substitutions) enhance solubility and binding affinity, suggesting potential applications in antiviral drug design.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Triazolo-pyrimidine derivatives have been extensively studied for their anticancer properties. Research has shown that compounds within this class can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives similar to 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have demonstrated selective cytotoxicity against various cancer cell lines, including HeLa and L929 cells. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .

Enzyme Inhibition
This compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation. Studies indicate that triazolo-pyrimidines can act as inhibitors of the p38 mitogen-activated protein kinase (MAPK), which is crucial in cellular responses to stress and inflammation . This inhibition can lead to reduced tumor growth and metastasis.

Antiviral Activity
Recent research has highlighted the antiviral potential of triazolo-pyrimidine derivatives against influenza viruses. Compounds targeting the PA-PB1 interface of the influenza A virus polymerase have shown promising results in disrupting viral replication . The structural characteristics of 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide may enhance its efficacy in this regard.

Biochemical Applications

Protein Interaction Studies
The ability of this compound to interfere with protein-protein interactions makes it a valuable tool in biochemical research. For example, molecular docking studies have suggested that it can effectively bind to specific protein targets involved in disease processes, thereby providing insights into new therapeutic strategies .

Fluorescent Probes
Research has also explored the use of pyrazolo[1,5-a]pyrimidines as fluorescent probes due to their photophysical properties. These compounds can be utilized as biomarkers in cellular imaging studies, allowing for the visualization of lipid droplets and other cellular structures in live cells .

Material Science

Photophysical Properties
The unique structure of triazolo-pyrimidines allows for significant photophysical properties that can be harnessed in material science applications. Research indicates that these compounds can be used to develop new materials with applications in organic electronics and photonic devices due to their ability to emit light upon excitation .

Summary Table: Applications of 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Enzyme inhibitorsInhibits p38 MAPK signaling pathway
Antiviral compoundsDisrupts influenza virus replication
Biochemical ApplicationsProtein interaction studiesBinds effectively to disease-related proteins
Fluorescent probesVisualizes cellular structures
Material ScienceDevelopment of photonic devicesExhibits strong photophysical properties

Mechanism of Action

The mechanism of action of 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of key signaling pathways. It acts as an inhibitor of the ERK signaling pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, the compound induces apoptosis and cell cycle arrest, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Structural and Substitutional Variations

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Key analogues and their structural distinctions are summarized below:

Compound Name/ID Position 2 Substituent Position 7 Substituent Position 6 Substituent Key Features
Target Compound Pyridin-3-yl Methyl N-Phenylcarboxamide Pyridine enhances solubility; phenylcarboxamide increases lipophilicity.
5l () 3-Hydroxy-4-methoxyphenyl 3,4,5-Trimethoxyphenyl N-(3-Hydroxy-4-methoxyphenyl) Polar substituents improve water solubility; high cytotoxicity (IC50: 58–97 µM).
5a () 3,4,5-Trimethoxyphenyl Methyl N-(p-Tolyl) Methoxy groups enhance electron density; moderate antiproliferative activity.
Compound 6a–d () Benzylamino derivatives 3',4',5'-Trimethoxyphenyl Varied Trimethoxyphenyl group mimics colchicine binding; tubulin inhibition.
C118-0395 () Benzylsulfanyl Pyridin-2-yl N-(Pyridin-3-yl) Sulfanyl group introduces steric bulk; pyridine rings modulate π-π stacking.

Key Observations :

  • Pyridinyl vs. Methoxyphenyl Groups : The target compound’s pyridin-3-yl group at position 2 may confer superior solubility compared to methoxyphenyl analogues (e.g., 5l, 5a) due to pyridine’s hydrogen-bonding capacity .
  • Methyl vs.

Activity Trends :

  • Electron-Donating Groups : Methoxy and hydroxy substituents (e.g., 5l) correlate with enhanced cytotoxicity, likely due to improved target interactions .
  • Trimethoxyphenyl Moieties: Compounds like 6a–d exhibit nanomolar IC50 values, suggesting this group is critical for tubulin inhibition .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted)
Target Compound Not reported ~400 ~3.5
5a 230.1–306.5 453.16 2.8
5l 249.7–250.3 481.18 2.2
C118-0395 Not reported 455.54 4.1

Key Insights :

  • Lower LogP in Polar Derivatives : 5l’s hydroxy and methoxy groups reduce LogP compared to the target compound, suggesting better aqueous solubility.
  • High Melting Points : Crystalline stability (e.g., 5a at 306.5°C) is common in triazolopyrimidines due to strong intermolecular hydrogen bonds .

Biological Activity

7-Methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SARs).

Chemical Structure

The compound features a triazolo-pyrimidine scaffold, which is known for its potential in drug development. The presence of a methyl group at the 7-position and a phenyl group at the N position contributes to its biological properties.

Research indicates that derivatives of the triazolo-pyrimidine scaffold can inhibit various kinases and enzymes:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown activity against multiple CDKs (CDK-1, CDK-2, CDK-5, and CDK-7), which are crucial in cell cycle regulation. The IC50 values for some derivatives were reported in the low micromolar range, suggesting significant inhibitory potential .
  • Anti-inflammatory Activity : Some studies have indicated that related compounds can inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide and its derivatives:

Biological Activity Target IC50 (µM) Reference
CDK InhibitionCDK-20.1 - 1.0
COX-2 InhibitionCOX-20.04
Anti-HIV ActivityHIV RNase H0.41
Anti-parasitic ActivityTrypanosoma bruceiEffective at 100 mg/kg

Case Study 1: Anti-Cancer Properties

In a study focusing on cancer treatment, derivatives of the triazolo-pyrimidine scaffold demonstrated potent inhibition of cancer-associated kinases. For example, a derivative showed an IC50 value against CDK-2 significantly lower than that of standard inhibitors. This suggests that modifications to the triazolo-pyrimidine structure can enhance anticancer efficacy .

Case Study 2: Anti-inflammatory Effects

A series of pyrimidine derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models. Compounds similar to 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine exhibited significant reductions in edema comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationships (SAR)

The SAR studies indicate that:

  • Substituents at specific positions on the triazolo-pyrimidine scaffold significantly influence biological activity.
  • The presence of electron-donating groups enhances potency against targets like CDKs and COX enzymes.

For instance, modifications at the C-7 position with phenyl or other aromatic groups have been linked to improved inhibitory activity against RNase H .

Q & A

Q. What are the optimal synthetic routes for 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, and how can reaction yields be improved?

The compound can be synthesized via multicomponent reactions involving aminotriazoles, β-keto esters, and aromatic aldehydes. For example, microwave-assisted synthesis (30 min at 323 K) using ethanol as a solvent has been shown to improve yields by reducing reaction time and side products . Solvent selection (e.g., DMF vs. ethanol) and stoichiometric ratios of reactants are critical: excess β-keto ester (1.2 eq) minimizes incomplete cyclization, while slow cooling post-reaction enhances crystallization purity .

Q. How should researchers characterize the purity and structural integrity of this triazolopyrimidine derivative?

Key methods include:

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 to confirm substitution patterns (e.g., pyridin-3-yl vs. phenyl groups). For example, aromatic protons in the pyridine ring appear as doublets at δ 8.91–8.90 ppm (J = 7.8 Hz) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 436.2 [M+H]+) and fragmentation patterns to rule out impurities .
  • X-ray crystallography : Resolve planar conformations of the triazolopyrimidine core and quantify dihedral angles (e.g., 87.03° between bicyclic and aromatic rings) to validate stereoelectronic effects .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced CB2 receptor binding affinity?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes of the carboxamide group to CB2 receptor pockets. Substituent modifications (e.g., replacing methyl with cyclopentyl at position 7) may improve hydrophobic interactions, as shown in SAR studies of triazolopyrimidines . Quantum mechanical calculations (DFT/B3LYP) further optimize charge distribution in the pyrimidine ring, which correlates with receptor activation potency .

Q. How should researchers address contradictory data in biological activity assays (e.g., CB2 agonism vs. antagonism)?

Contradictions may arise from assay conditions (e.g., cAMP vs. β-arrestin recruitment assays). To resolve this:

  • Perform functional selectivity profiling : Use BRET-based assays to quantify signaling bias (e.g., Gαi vs. β-arrestin pathways) .
  • Validate receptor subtype specificity: Compare IC50 values against CB1/CB2 knockout cell lines to exclude off-target effects .
  • Analyze crystallographic data for ligand-induced receptor conformational changes (e.g., allosteric modulation vs. orthosteric binding) .

Q. What strategies mitigate challenges in resolving π-π stacking interactions in crystallographic studies?

  • Co-crystallization additives : Introduce heavy atoms (e.g., bromine) to enhance diffraction quality.
  • Temperature-controlled crystallization : Slow cooling (0.1°C/min) in acetone/ethanol mixtures reduces disorder in planar triazolopyrimidine systems .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., centroid-centroid distances of 3.88 Å for π-stacked rings) to refine packing models .

Methodological Considerations

Q. How can researchers optimize reaction conditions for scale-up without compromising purity?

  • Flow chemistry : Continuous flow reactors reduce thermal degradation of heat-sensitive intermediates (e.g., β-keto esters) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factors and simplify purification .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and trigger automated quenching at >95% conversion .

Q. What analytical techniques are critical for detecting trace impurities in final products?

  • HPLC-MS/MS : Detect sub-0.1% impurities (e.g., unreacted aminotriazole) using C18 columns and gradient elution (acetonitrile/0.1% formic acid) .
  • NMR relaxation filters : Apply T1ρ experiments to suppress solvent signals and enhance sensitivity for low-abundance species .

Data Interpretation and Validation

Q. How should researchers validate conflicting NMR assignments for triazolopyrimidine derivatives?

  • 2D NMR (HSQC/HMBC) : Correlate 1H-13C couplings to confirm connectivity (e.g., NH protons at δ 10.89 ppm coupling to C=O at 167 ppm) .
  • Isotopic labeling : Synthesize 15N-labeled analogs to resolve overlapping signals in crowded aromatic regions .

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Nonlinear regression (GraphPad Prism) : Fit data to a four-parameter logistic model (Y = Bottom + (Top−Bottom)/(1+10^(LogEC50−X))).
  • Bootstrap resampling : Calculate 95% confidence intervals for IC50 values to assess reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.